2,2'-Bis(bromomethyl)-1,1'-biphenyl

Catalog No.
S1892300
CAS No.
38274-14-5
M.F
C14H12Br2
M. Wt
340.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Bis(bromomethyl)-1,1'-biphenyl

CAS Number

38274-14-5

Product Name

2,2'-Bis(bromomethyl)-1,1'-biphenyl

IUPAC Name

1-(bromomethyl)-2-[2-(bromomethyl)phenyl]benzene

Molecular Formula

C14H12Br2

Molecular Weight

340.05 g/mol

InChI

InChI=1S/C14H12Br2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8H,9-10H2

InChI Key

VDXGURZGBXUKES-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CBr)C2=CC=CC=C2CBr

Canonical SMILES

C1=CC=C(C(=C1)CBr)C2=CC=CC=C2CBr

The exact mass of the compound 2,2'-Bis(bromomethyl)biphenyl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73047. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2'-Bis(bromomethyl)-1,1'-biphenyl (CAS 38274-14-5) is a highly reactive, bifunctional electrophilic building block primarily utilized in the synthesis of medium-sized (seven-membered) heterocyclic ring systems, such as azepines, phosphepines, and oxepines [1]. Characterized by two benzylic bromide leaving groups situated at the ortho positions of a rigid biphenyl core, this compound is structurally pre-organized to facilitate double nucleophilic substitution reactions[2]. Its procurement is critical for laboratories and industrial workflows focused on developing chiral ligands, conformationally restricted pharmaceutical intermediates, and specialized organometallic frameworks, where precise stoichiometric control and high precursor reactivity are strictly required [3].

Substituting 2,2'-bis(bromomethyl)-1,1'-biphenyl with its generic analogs fundamentally disrupts cyclization-based synthesis[1]. Attempting to use the unfunctionalized precursor, 2,2'-dimethylbiphenyl, forces the buyer to perform in-house radical bromination, a process notorious for generating inseparable mixtures of mono-, bis-, and over-brominated species that significantly reduce overall yield [2]. Conversely, utilizing the para-substituted isomer, 4,4'-bis(bromomethyl)biphenyl, entirely alters the reaction trajectory; the spatial separation of the reactive sites prevents intramolecular ring closure, leading instead to linear step-growth polymerization [3]. Furthermore, substituting with the chloride analog, 2,2'-bis(chloromethyl)biphenyl, severely reduces electrophilic reactivity, often requiring forcing conditions that degrade sensitive nucleophiles or lower the yield of entropically disfavored seven-membered rings [1].

Enhanced Leaving Group Kinetics in Double Nucleophilic Substitution

In the synthesis of seven-membered heterocycles, the choice of benzylic halide dictates the activation energy required for ring closure. The bromide leaving groups in 2,2'-bis(bromomethyl)-1,1'-biphenyl provide significantly faster reaction kinetics and allow for milder cyclization conditions compared to 2,2'-bis(chloromethyl)biphenyl [1]. While bis(chloromethyl) analogs often require elevated temperatures or stronger bases that can induce side reactions, the superior leaving group ability of bromide facilitates higher-yielding cyclocondensations with primary amines or phosphines, preserving sensitive functional groups on the nucleophile[2].

Evidence DimensionLeaving group reactivity and cyclization conditions
Target Compound DataMild conditions (often room temperature to moderate heating) for double substitution
Comparator Or Baseline2,2'-bis(chloromethyl)biphenyl (requires forcing conditions/higher activation energy)
Quantified DifferenceSignificantly lower activation energy for C-N or C-P bond formation
ConditionsBase-mediated cyclocondensation with primary nucleophiles

Procuring the bromide variant ensures higher yields and cleaner impurity profiles when synthesizing complex, sterically hindered seven-membered heterocycles.

Intramolecular Cyclization vs. Polymerization Trajectory

The spatial orientation of the reactive bromomethyl groups is the absolute determinant of the reaction pathway. 2,2'-Bis(bromomethyl)-1,1'-biphenyl features ortho-substitution on the biphenyl axis, positioning the electrophilic centers in close proximity to enforce intramolecular cyclization (forming monomeric 7-membered rings)[1]. In direct contrast, 4,4'-bis(bromomethyl)biphenyl directs the reactive sites away from each other, making intramolecular cyclization sterically impossible and exclusively driving intermolecular step-growth polymerization when reacted with bifunctional nucleophiles [2].

Evidence DimensionReaction pathway trajectory
Target Compound Data100% intramolecular cyclization (heterocycle formation)
Comparator Or Baseline4,4'-bis(bromomethyl)biphenyl (100% intermolecular polymerization)
Quantified DifferenceBinary shift from monomeric ring closure to polymeric chain extension
ConditionsReaction with primary amines or diamines in dilute solutions

Buyers must specify the 2,2'-isomer to synthesize discrete molecular heterocycles, as the 4,4'-isomer is strictly a polymer building block.

Process Reproducibility vs. In-House Bromination

Synthesizing 2,2'-bis(bromomethyl)-1,1'-biphenyl in-house from 2,2'-dimethylbiphenyl via Wohl-Ziegler bromination (NBS/AIBN) typically results in a statistical mixture of mono-, bis-, and tris-brominated products, often capping the isolated yield of the desired bis-brominated species at 50-70% after extensive purification [1]. Procuring pure 2,2'-bis(bromomethyl)-1,1'-biphenyl eliminates this hazardous, low-yielding step, providing exact stoichiometry for downstream cyclizations and preventing unreacted mono-brominated impurities from acting as chain-terminators or side-product generators in sensitive catalytic workflows [2].

Evidence DimensionPrecursor purity and stoichiometric control
Target Compound Data>98% pure bis-functionalized precursor out-of-the-box
Comparator Or BaselineIn-house NBS bromination of 2,2'-dimethylbiphenyl (yields complex mixtures with ~50-70% bis-product)
Quantified DifferenceElimination of 30-50% off-target bromination impurities
ConditionsStandard procurement vs. in-house radical bromination synthesis

Purchasing the pre-brominated compound is essential for process chemistry workflows where exact bifunctional stoichiometry is required to prevent reaction failure.

Synthesis of Chiral Azepinium Organocatalysts

Leveraging its high leaving group reactivity, this compound is the ideal precursor for cyclocondensation with primary amines to form conformationally rigid biphenyl-based azepinium salts. These heterocycles are highly effective organocatalysts for asymmetric epoxidation workflows [1].

Development of Bidentate Phosphepine Ligands

The precise ortho-spatial orientation of the bromomethyl groups makes this compound a mandatory building block for synthesizing cyclic phosphepines. These bidentate ligands are widely utilized in transition metal catalysis to control steric environments around the metal center [2].

Preparation of Conformationally Restricted Pharmaceutical Intermediates

By avoiding the polymeric pathways seen with para-substituted analogs, this compound is used to lock molecular conformations in drug discovery. It is frequently employed to construct rigid dibenzocycloheptene or dibenzoazepine cores, such as those found in specific hepatitis C virus (HCV) inhibitors [3].

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

38274-14-5

Wikipedia

2,2'-Bis(bromomethyl)biphenyl

Dates

Last modified: 08-16-2023

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